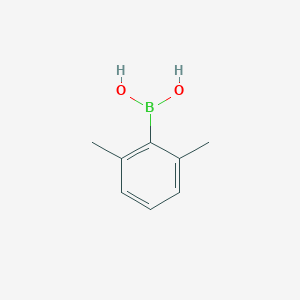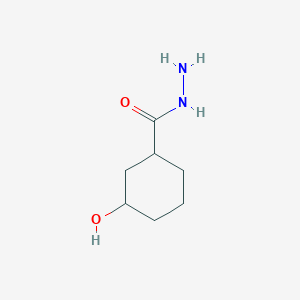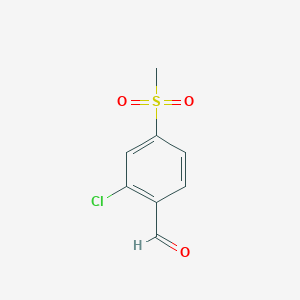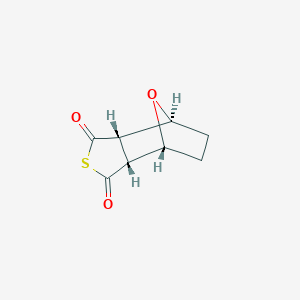
2-Amino-3-butylsulfanylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-butylsulfanylpropan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of cysteamine, which is an amino acid that is naturally found in the human body. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
2-Amino-3-butylsulfanylpropan-1-ol has potential applications in various fields of scientific research. It has been studied for its neuroprotective effects and its ability to reduce oxidative stress in the brain. The compound has also been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as arthritis. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to have cytotoxic effects on cancer cells.
Mechanism of Action
The mechanism of action of 2-Amino-3-butylsulfanylpropan-1-ol is not fully understood. However, it is believed to work by increasing the levels of glutathione, which is an antioxidant that helps to protect cells from oxidative damage. Additionally, it may work by inhibiting the activity of enzymes that are involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
2-Amino-3-butylsulfanylpropan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress in the brain, which can lead to neuroprotection. Additionally, it has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. The compound has also been shown to have cytotoxic effects on cancer cells, which makes it a potential treatment for cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Amino-3-butylsulfanylpropan-1-ol in lab experiments is its ability to reduce oxidative stress and inflammation. This makes it a useful tool for studying the effects of oxidative stress and inflammation on cells. Additionally, the compound has been shown to have cytotoxic effects on cancer cells, which makes it a potential treatment for cancer.
One limitation of using 2-Amino-3-butylsulfanylpropan-1-ol in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on cancer cells, but it may also have cytotoxic effects on healthy cells. Additionally, the mechanism of action of the compound is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of 2-Amino-3-butylsulfanylpropan-1-ol. One direction is to study the compound's potential use as a treatment for inflammatory diseases such as arthritis. Another direction is to study the compound's potential use as a neuroprotective agent. Additionally, the compound's potential use as a treatment for cancer should be further investigated. Further studies are needed to better understand the mechanism of action of the compound and its potential toxicity.
Synthesis Methods
2-Amino-3-butylsulfanylpropan-1-ol can be synthesized using various methods, including the reaction of cysteamine with butanal and hydrogen sulfide. Another method involves the reaction of cysteamine with butyl bromide and sodium sulfide. The yield of the synthesis method depends on the reaction conditions, including the temperature, pressure, and the presence of a catalyst.
properties
CAS RN |
101669-91-4 |
|---|---|
Molecular Formula |
C7H17NOS |
Molecular Weight |
163.28 g/mol |
IUPAC Name |
2-amino-3-butylsulfanylpropan-1-ol |
InChI |
InChI=1S/C7H17NOS/c1-2-3-4-10-6-7(8)5-9/h7,9H,2-6,8H2,1H3 |
InChI Key |
NKZIEUQLSXCBST-UHFFFAOYSA-N |
SMILES |
CCCCSCC(CO)N |
Canonical SMILES |
CCCCSCC(CO)N |
synonyms |
1-Propanol, 2-amino-3-(butylthio)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B34876.png)


![1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B34882.png)






![methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate](/img/structure/B34897.png)


